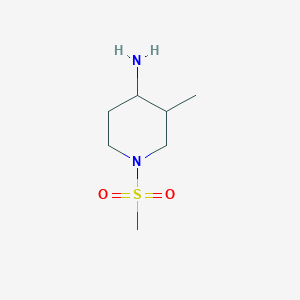
1-Methanesulfonyl-3-methylpiperidin-4-amine
Übersicht
Beschreibung
1-Methanesulfonyl-3-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methanesulfonyl-3-methylpiperidin-4-amine (CAS No. 1228453-26-6) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including its implications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methanesulfonyl group and a methyl group. Its molecular formula is C7H16N2O2S, and it possesses a molecular weight of 192.28 g/mol. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for biological applications.
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes in cellular pathways. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : It may influence various signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induces apoptosis |
| HepG2 (Liver) | 6.5 | Inhibits cell proliferation |
In these studies, the compound was found to induce morphological changes characteristic of apoptosis at concentrations as low as 1 µM, enhancing caspase-3 activity significantly at higher doses .
Antimicrobial Activity
Additionally, preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, although further studies are needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase. This effect was correlated with increased levels of pro-apoptotic markers, indicating its potential as a therapeutic agent in breast cancer treatment .
- Animal Model Studies : In vivo experiments using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. The observed effects were dose-dependent, suggesting that optimization of dosage could enhance therapeutic outcomes .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it can be effectively transported across cellular membranes via specific transporters, which enhances its bioavailability and therapeutic potential.
Eigenschaften
IUPAC Name |
3-methyl-1-methylsulfonylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-6-5-9(12(2,10)11)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHPJXWQSBQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















